Tenofovir disoproxil
Vue d'ensemble
Description
Tenofovir disoproxil, sold under the trade name Viread among others, is a medication used to treat chronic hepatitis B and to prevent and treat HIV/AIDS . It is generally recommended for use with other antiretrovirals . Tenofovir disoproxil is a pro-drug form of tenofovir phosphonate, which is liberated intracellularly and converted to tenofovir disphophate .
Synthesis Analysis
A synthetic method of tenofovir disoproxil fumarate involves adding raw materials of tenofovir, a phase transfer catalyst, an acid binding agent, and an auxiliary agent into an organic solvent, stirring for a period of time, heating to a certain temperature, dropwise adding chloroformyl isopropyl carbonate for reacting for a period of time, and after the reaction is finished, performing elutriation to obtain a crude product of tenofovir dipivoxil .
Molecular Structure Analysis
Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor, an analog of adenosine 5’-monophosphate . It interferes with the HIV viral RNA dependent DNA polymerase resulting in inhibition of viral replication .
Chemical Reactions Analysis
The thermal decomposition of Tenofovir disoproxil fumarate (TDF) is a three-step process. The initial step of thermal decomposition of TDF is the decomposition of carboxylic ester, the first stage mainly is the decomposition of the phosphoric disoproxil section, and the second stage mainly is the decomposition of the tenofovir section and partially goes through adenine stage .
Physical And Chemical Properties Analysis
Tenofovir disoproxil fumarate is a water-soluble tenofovir disoproxil (C19H30N5O10P, M:519.44). The isomers of Tenofovir disoproxil fumarate have almost the same physical and chemical properties .
Applications De Recherche Scientifique
HIV Treatment
- Scientific Field : Virology, specifically HIV treatment .
- Application Summary : Tenofovir Disoproxil (TD) is used as a nucleotide reverse transcriptase inhibitor against human immunodeficiency virus (HIV) reverse transcriptase . It’s a mainstay of many antiretroviral therapy combinations .
- Methods of Application : TD is an ester prodrug of Tenofovir (TEV), developed to improve the poor bioavailability of TEV . It’s administered orally.
- Results/Outcomes : TD has been effective in controlling viral replication and preventing complications associated with HIV .
Hepatitis B Treatment
- Scientific Field : Virology, specifically Hepatitis B treatment .
- Application Summary : TD is also used in the management of Hepatitis B virus (HBV). It has contributed to significant improvements in controlling HBV and reducing the incidence of cirrhosis and hepatocellular carcinoma due to HBV .
- Results/Outcomes : The use of TD in HBV treatment has led to a reduction in the incidence of cirrhosis and hepatocellular carcinoma .
Improving Stability and Bioavailability
- Scientific Field : Pharmaceutics .
- Application Summary : A stability-enhanced solid-state TD free base crystal (SESS-TD crystal) was developed to improve the solubility of TD under gastrointestinal pH condition and stability under accelerated conditions .
- Methods of Application : The SESS-TD crystal was developed and its pharmacokinetic property was evaluated .
- Results/Outcomes : The SESS-TD crystal showed improved solubility (192% of TEV) and stability for 30 days under accelerated conditions (40 °C, RH 75%) . The pharmacokinetic profiles of TEV remained unchanged even after the administration of the SESS-TD crystal stored for 12 months .
HIV Risk Reduction
- Scientific Field : Virology, specifically HIV prevention .
- Application Summary : Tenofovir Disoproxil is used for HIV-1 infection prevention among those at high risk before exposure, and after a needlestick injury or other potential exposure .
- Methods of Application : It’s administered orally as part of a combination therapy .
- Results/Outcomes : It has been effective in reducing the risk of HIV-1 infection .
Combination Therapy for HIV-1 Infection
- Scientific Field : Virology, specifically HIV treatment .
- Application Summary : Tenofovir Disoproxil is an ingredient in several combination products, all of which are indicated either alone or in combination with other antiretrovirals for the treatment of HIV-1 infection .
- Methods of Application : It’s administered orally as part of a combination therapy .
- Results/Outcomes : The use of Tenofovir Disoproxil in combination with other antiretrovirals has been effective in the treatment of HIV-1 infection .
Pre-Exposure Prophylaxis (PrEP) for HIV-1 Infection
- Scientific Field : Virology, specifically HIV prevention .
- Application Summary : Tenofovir Disoproxil is available in combination with emtricitabine (under the brand name Truvada) for use as pre-exposure prophylaxis (PrEP) in at-risk adults and adolescents weighing ≥ 35kg to reduce the risk of sexually-acquired HIV-1 infection .
- Methods of Application : It’s administered orally as part of a combination therapy .
- Results/Outcomes : It has been effective in reducing the risk of sexually-acquired HIV-1 infection .
Post-Exposure Prophylaxis (PEP) for HIV-1 Infection
- Scientific Field : Virology, specifically HIV prevention .
- Application Summary : Tenofovir Disoproxil is used after a needlestick injury or other potential exposure to HIV-1 .
- Methods of Application : It’s administered orally as part of a combination therapy .
- Results/Outcomes : It has been effective in reducing the risk of HIV-1 infection after exposure .
Combination Therapy for Chronic Hepatitis B
- Scientific Field : Virology, specifically Hepatitis B treatment .
- Application Summary : Tenofovir Disoproxil is an ingredient in several combination products, all of which are indicated either alone or in combination with other antiretrovirals for the treatment of chronic Hepatitis B .
- Methods of Application : It’s administered orally as part of a combination therapy .
- Results/Outcomes : The use of Tenofovir Disoproxil in combination with other antiretrovirals has been effective in the treatment of chronic Hepatitis B .
Pediatric Use for HIV-1 and Chronic Hepatitis B Treatment
- Scientific Field : Pediatrics, specifically HIV and Hepatitis B treatment .
- Application Summary : Tenofovir Disoproxil is indicated for the treatment of HIV-1 infection and chronic Hepatitis B in patients 2 years of age and older weighing at least 10 kg .
- Methods of Application : It’s administered orally as part of a combination therapy .
- Results/Outcomes : It has been effective in treating HIV-1 infection and chronic Hepatitis B in pediatric patients .
Safety And Hazards
Tenofovir disoproxil fumarate can cause serious, life-threatening side effects. These include a buildup of lactic acid in the blood (lactic acidosis), liver problems, and new or worsening kidney problems, including kidney failure . The most commonly reported side effects due to use of tenofovir disoproxil were dizziness, nausea, and diarrhea .
Orientations Futures
Pre-exposure prophylaxis (PrEP) is a promising intervention to prevent HIV acquisition, with benefits both to the individual and to population-level health. PrEP is an opportunity to complement ongoing public health efforts to eliminate HIV . For women, PrEP can also serve as a gateway to access sexual and reproductive health (SRH) services .
Propriétés
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVZFKDSXNQEJW-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N5O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052757 | |
Record name | Tenofovir disoproxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenofovir belongs to a class of antiretroviral drugs known as nucleotide analog reverse transcriptase inhibitors (NtRTIs), which block reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals. This enables the management of HIV viral load through decreased viral replication. Tenofovir disoproxil fumarate is the fumarate salt of the prodrug _tenofovir disoproxil_. Tenofovir disoproxil is absorbed and converted to its active form, _tenofovir_, a nucleoside monophosphate (nucleotide) analog. Tenofovir is then converted to the active metabolite, _tenofovir diphosphate_, a chain terminator, by constitutively expressed enzymes in the cell. Tenofovir diphosphate inhibits HIV-1 reverse transcriptase and the Hepatitis B polymerase by direct binding competition with the natural deoxyribonucleotide substrate (deoxyadenosine 5’-triphosphate) and, after integration into DNA, causes viral DNA chain termination,. **A note on resistance** HIV-1 isolates with decreased susceptibility to tenofovir have been identified in cell culture studies. These viruses expressed a _K65R_ substitution in reverse transcriptase and showed a 2– 4 fold decrease in susceptibility to treatment with tenofovir. | |
Record name | Tenofovir disoproxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00300 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tenofovir disoproxil | |
CAS RN |
201341-05-1 | |
Record name | Tenofovir disoproxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201341-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir Disoproxil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201341051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir disoproxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00300 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenofovir disoproxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENOFOVIR DISOPROXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YU4LON7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
113-115 | |
Record name | Tenofovir disoproxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00300 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.